molecular formula C4H3N7O3 B2462152 4-(4-nitro-2H-1,2,3-triazol-2-yl)-1,2,5-oxadiazol-3-amine CAS No. 890094-07-2

4-(4-nitro-2H-1,2,3-triazol-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B2462152
CAS No.: 890094-07-2
M. Wt: 197.114
InChI Key: XMAQUOPEFLLMIA-UHFFFAOYSA-N
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Description

4-(4-nitro-2H-1,2,3-triazol-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that contains both triazole and oxadiazole rings

Preparation Methods

The synthesis of 4-(4-nitro-2H-1,2,3-triazol-2-yl)-1,2,5-oxadiazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-nitro-2H-1,2,3-triazole with appropriate reagents to form the desired oxadiazole ring. For example, the reaction of 4-nitro-2H-1,2,3-triazole with sodium azide and urea in a suitable solvent at elevated temperatures can yield the target compound . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

4-(4-nitro-2H-1,2,3-triazol-2-yl)-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The triazole and oxadiazole rings can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles such as amines and thiols. .

Scientific Research Applications

4-(4-nitro-2H-1,2,3-triazol-2-yl)-1,2,5-oxadiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-nitro-2H-1,2,3-triazol-2-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group and the heterocyclic rings play a crucial role in its reactivity and interactions. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

4-(4-nitro-2H-1,2,3-triazol-2-yl)-1,2,5-oxadiazol-3-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(4-nitrotriazol-2-yl)-1,2,5-oxadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N7O3/c5-3-4(9-14-8-3)10-6-1-2(7-10)11(12)13/h1H,(H2,5,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAQUOPEFLLMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1[N+](=O)[O-])C2=NON=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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